molecular formula C15H19FN4O3 B2871616 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-morpholinourea CAS No. 894020-77-0

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-morpholinourea

Cat. No.: B2871616
CAS No.: 894020-77-0
M. Wt: 322.34
InChI Key: WBRAYWZCRIHYML-UHFFFAOYSA-N
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Description

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-morpholinourea is a synthetic organic compound that features a unique combination of a fluorophenyl group, a pyrrolidinone ring, and a morpholinourea moiety

Preparation Methods

The synthesis of 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-morpholinourea typically involves multi-step organic reactions One common synthetic route starts with the preparation of the pyrrolidinone intermediate, which is then functionalized with a fluorophenyl groupIndustrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity .

Chemical Reactions Analysis

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-morpholinourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-morpholinourea involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound’s binding affinity to certain proteins or enzymes, while the pyrrolidinone and morpholinourea moieties contribute to its overall bioactivity. The compound may inhibit or activate specific biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-morpholinourea can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-morpholin-4-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN4O3/c16-11-1-3-13(4-2-11)20-10-12(9-14(20)21)17-15(22)18-19-5-7-23-8-6-19/h1-4,12H,5-10H2,(H2,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBRAYWZCRIHYML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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